molecular formula C22H31N3O3 B1615757 Taziprinone CAS No. 79253-92-2

Taziprinone

货号: B1615757
CAS 编号: 79253-92-2
分子量: 385.5 g/mol
InChI 键: IQRFTIWMGLZYTL-FKBYEOEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

塔齐普林酮是一种属于β-氨基酸及其衍生物类的小型有机分子。它以其复杂的结构而闻名,该结构包括一个二苯并呋喃核心,其上连接着各种官能团。 塔齐普林酮的化学式为C22H31N3O3,分子量为385.5 g/mol .

准备方法

合成路线及反应条件: 塔齐普林酮的合成通常涉及多个步骤,从二苯并呋喃核心的制备开始。然后,该核心被各种基团官能化以实现最终结构。一种常见的方法是在石油醚、甲苯或二甲苯等溶剂存在下,使氰尿酰氯与对甲苯胺反应。 然后,在碱性溶液中使用高锰酸钾或过氧化氢进行氧化反应,以引入羧基 .

工业生产方法: 在工业环境中,塔齐普林酮的生产可能涉及直接压缩技术,其中活性药物物质与合适的赋形剂混合并压缩成片剂,无需造粒。 这种方法高效且经济,使其适合大规模生产 .

化学反应分析

反应类型: 塔齐普林酮会发生各种化学反应,包括:

    氧化: 将氧原子引入分子中,通常使用高锰酸钾等试剂。

    还原: 去除氧原子或添加氢原子,通常使用氢气或金属氢化物等还原剂。

    取代: 用另一种官能团替换一个官能团,通常使用亲核试剂或亲电试剂。

常用试剂和条件:

    氧化: 高锰酸钾,过氧化氢。

    还原: 氢气,金属氢化物。

    取代: 卤代化合物,亲核试剂,亲电试剂。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化反应可能生成羧化衍生物,而还原反应可能生成醇或胺 .

科学研究应用

塔齐普林酮在科学研究中具有广泛的应用,包括:

作用机制

塔齐普林酮通过与特定的分子靶标(例如芳烃受体)相互作用而发挥其作用。该受体是一种配体激活的转录激活因子,它结合到其激活的基因的XRE启动子区域。 塔齐普林酮通过结合该受体,可以调节多个I期和II期异源生物化学物质代谢酶基因的表达,从而导致各种生化和毒性效应 .

类似化合物:

    菲兰毒素: 另一种对SARS-CoV-2 M pro具有高结合亲和力的化合物。

    叠氮螺菌毒素: 以其毒性作用和对特定酶的高结合亲和力而闻名。

独特性: 塔齐普林酮因其特定的结构和官能团而独一无二,这些特征赋予了其独特的化学和生物学特性。 其与芳烃受体相互作用并调节基因表达的能力使其区别于其他类似化合物 .

相似化合物的比较

    Philanthotoxin: Another compound with high binding affinity against SARS-CoV-2 M pro.

    Azaspiracid: Known for its toxic effects and high binding affinity against specific enzymes.

Uniqueness: Taziprinone is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to interact with the aryl hydrocarbon receptor and modulate gene expression sets it apart from other similar compounds .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for the initial characterization of Taziprinone's physicochemical properties?

  • Answer : Begin with spectroscopic techniques (e.g., NMR, FT-IR) to confirm molecular structure and purity. Use high-performance liquid chromatography (HPLC) to assess stability under varying pH and temperature conditions. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can elucidate crystallinity and polymorphism. Ensure all protocols align with reproducibility standards, such as those outlined in the Beilstein Journal of Organic Chemistry for compound characterization .

Q. How can researchers design robust dose-response studies to evaluate this compound's efficacy in preclinical models?

  • Answer : Employ a factorial design to test multiple dose levels across relevant biological models (e.g., cell lines, animal models). Use statistical power analysis to determine sample sizes, ensuring alignment with ethical guidelines for animal studies. Include positive and negative controls to validate assay sensitivity. Data should be analyzed using non-linear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values .

Q. What strategies are effective for synthesizing this compound with high enantiomeric purity?

  • Answer : Opt for asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) or enzymatic resolution to achieve enantioselectivity. Monitor reaction progress via chiral HPLC or polarimetry. Purity validation should follow ICH guidelines, including mass spectrometry for molecular weight confirmation and elemental analysis for stoichiometric verification .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound's off-target effects?

  • Answer : Conduct a systematic meta-analysis of existing studies, evaluating variables such as assay conditions (e.g., buffer composition, cell type), dosage ranges, and statistical methods. Use cheminformatics tools (e.g., molecular docking) to predict binding affinities to unintended targets. Validate hypotheses through orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts for pathway validation) .

Q. What computational approaches are optimal for predicting this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Answer : Combine physiologically based pharmacokinetic (PBPK) modeling with machine learning algorithms trained on ADME datasets. Validate predictions using in vitro assays (e.g., Caco-2 permeability, microsomal stability) and in vivo PK studies. Adjust models iteratively to account for interspecies variability and tissue-specific distribution patterns .

Q. How can researchers design a multi-omics study to elucidate this compound's mechanism of action?

  • Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) data from treated vs. untreated samples. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify perturbed networks. Apply weighted gene co-expression network analysis (WGCNA) to prioritize hub genes/proteins. Validate findings with functional assays (e.g., siRNA knockdown, inhibitor studies) .

Q. What statistical frameworks are suitable for analyzing time-dependent toxicity data in long-term this compound exposure studies?

  • Answer : Implement survival analysis (e.g., Kaplan-Meier curves, Cox proportional hazards models) to assess dose-dependent mortality. For sublethal effects, use mixed-effects models to account for repeated measurements and inter-individual variability. Bayesian hierarchical models can quantify uncertainty in low-sample-size cohorts .

Q. Methodological Guidance

Q. How to optimize in vitro-in vivo extrapolation (IVIVE) for this compound's hepatic clearance?

  • Answer : Use primary hepatocytes or liver microsomes to measure intrinsic clearance (CLint). Apply scaling factors (e.g., microsomal protein per gram of liver) to predict in vivo hepatic clearance. Validate predictions against clinical or preclinical PK data. Adjust for enzyme inhibition/induction using CYP phenotyping assays .

Q. What criteria should guide the selection of biomarkers for this compound's therapeutic monitoring?

  • Answer : Prioritize biomarkers with high specificity to the drug's mechanism (e.g., target engagement markers) and clinical relevance (e.g., surrogate endpoints for efficacy/toxicity). Validate assays for sensitivity (LOQ/LOD), precision (inter-day CV <15%), and correlation with clinical outcomes .

Q. How to address batch-to-batch variability in this compound formulation during preclinical testing?

  • Answer : Implement quality-by-design (QbD) principles during formulation development. Use design of experiments (DoE) to identify critical process parameters (CPPs) affecting variability. Characterize batches using orthogonal analytical methods (e.g., dissolution testing, particle size analysis) and apply statistical process control (SPC) during manufacturing .

Q. Data Integrity and Reproducibility

Q. What steps ensure reproducibility in this compound's in vivo efficacy studies?

  • Answer : Adopt ARRIVE guidelines for animal reporting, including detailed descriptions of housing conditions, randomization methods, and blinding protocols. Share raw data and analysis scripts via public repositories (e.g., Zenodo, Figshare). Conduct independent replication studies in collaboration with external labs .

Q. How to manage conflicting results from different assays measuring this compound's target engagement?

  • Answer : Perform a cross-validation study using orthogonal techniques (e.g., CETSA for thermal stability, NanoBRET for real-time binding). Analyze discrepancies via Bland-Altman plots or Cohen’s kappa coefficient. Investigate assay-specific artifacts (e.g., fluorescent interference in FRET assays) .

属性

CAS 编号

79253-92-2

分子式

C22H31N3O3

分子量

385.5 g/mol

IUPAC 名称

N-[(4R,4aR,9bS)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C22H31N3O3/c1-15-4-5-18-16(14-15)22(2)8-6-17(26)20(21(22)28-18)23-19(27)7-9-25-12-10-24(3)11-13-25/h4-5,14,20-21H,6-13H2,1-3H3,(H,23,27)/t20-,21-,22-/m0/s1

InChI 键

IQRFTIWMGLZYTL-FKBYEOEOSA-N

SMILES

CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C

手性 SMILES

CC1=CC2=C(C=C1)O[C@@H]3[C@]2(CCC(=O)[C@@H]3NC(=O)CCN4CCN(CC4)C)C

规范 SMILES

CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C

产品来源

United States

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